1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol is a complex organic compound characterized by its unique structure that combines a tetrahydronaphthalen-1-yl group with a cyclohexanol moiety through an amino-methyl linker. This compound has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and as a synthetic intermediate.
The compound is classified under organic compounds and falls within the category of amines and alcohols. Its molecular formula is with a molecular weight of approximately 259.4 g/mol. The compound's InChI key is WHASSCNJEMRBNI-UHFFFAOYSA-N, and it can be referenced in databases such as PubChem.
The synthesis of 1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol involves multiple steps:
The synthesis process may require optimization for yield and purity, utilizing various reaction conditions such as temperature and solvent selection.
The molecular structure of 1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol features:
The canonical SMILES representation is C1CCC(CC1)(CNC2CCCC3=CC=CC=C23)O, indicating the spatial arrangement of atoms within the molecule.
The compound may participate in various chemical reactions typical for alcohols and amines:
These reactions can be facilitated under mild conditions, often using catalysts or specific reagents to enhance selectivity and yield .
While specific mechanisms related to biological activity are not extensively documented for this compound, its structural features suggest potential interactions with biological targets. The amino group may facilitate hydrogen bonding with receptors or enzymes, while the hydroxyl group can participate in further chemical transformations or interactions within biological systems.
In medicinal chemistry contexts, compounds with similar structures often exhibit properties that modulate biological pathways, potentially acting as agonists or antagonists at various receptor sites .
The physical properties include:
Chemical properties include:
Data on melting point, boiling point, and specific reactivity profiles would require experimental determination .
The compound has potential applications in several areas:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 14681-59-5
CAS No.: 107372-98-5
CAS No.:
CAS No.: 142674-35-9